molecular formula C8H14N2O B13213660 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13213660
M. Wt: 154.21 g/mol
InChI Key: UOYAAMWAJPWIIL-UHFFFAOYSA-N
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Description

6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole and a pyridine ring. The presence of the methyl group and the octahydro structure indicates that the compound is fully saturated, making it a versatile scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone can lead to the formation of the desired pyrrolopyridine structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds such as:

    1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the presence of a pyrazole ring instead of a pyrrole ring.

    1H-pyrrolo[2,3-b]pyridines: These compounds have a different fusion pattern of the pyrrole and pyridine rings.

The uniqueness of this compound lies in its specific ring fusion and saturation, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3

InChI Key

UOYAAMWAJPWIIL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1=O)CCCN2

Origin of Product

United States

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